![molecular formula C26H23NO3 B2668045 Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate CAS No. 337483-29-1](/img/structure/B2668045.png)
Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate” and its derivatives involves various chemical techniques and computational chemistry applications . The process aims to design and develop new pharmaceutical compounds, improve existing pharmaceuticals, and study the utilization of drugs and their biological effects .Molecular Structure Analysis
The molecular structure of “this compound” is based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties . It’s part of the quinoline class of compounds, which are nitrogen-based heterocyclic aromatic compounds .Chemical Reactions Analysis
The chemical reactivity of “this compound” is similar to that of the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Analysis
The crystal structure of a compound closely related to Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate was analyzed, revealing its intricate three-dimensional network structure stabilized by weak hydrogen bonds and π–π interactions. This structural information is crucial for understanding the compound's physical and chemical properties (Filali Baba et al., 2019).
Biological Activity and Antibiotic Potential
Research into the ethyl acetate extract of Janibacter limosus revealed the discovery of new natural products with high biological activity, including a tetrahydroquinoline derivative. This compound showed potential as an antibiotic against bacteria and fungi (Asolkar et al., 2004).
Electrophilic Aromatic Reactivity
A study on the electrophilic aromatic reactivities of isoquinoline derivatives, including their synthesis and reactivity patterns, provides insights into their potential chemical applications and the mechanistic pathways of their reactions (Glyde & Taylor, 1975).
Synthesis and Selectivity in Drug Development
The enantioselective synthesis of Ethyl(R)-2-hydroxy-4-phenylbutanate, a key intermediate for ACEI drugs, showcases the application of such compounds in the development of pharmaceuticals. The study highlights the optimization of synthesis routes for high purity and selectivity (Duan, 2009).
Anticancer Potential
A new derivative was synthesized and characterized for its cytotoxic activity against various human cancer cell lines, demonstrating potent activity and suggesting the compound's potential as an effective anti-cancer agent (Riadi et al., 2021).
Antioxidant Properties
The antioxidant profile of ethoxyquin and its analogues, including a study on their chain-breaking antioxidative capacity and ability to catalyze the reduction of hydrogen peroxide, reveals the compound's potential in oxidative stress management (Kumar et al., 2007).
Molecular Docking Studies
Spectroscopic analysis and molecular docking studies of a similar quinazolinone derivative highlight its potential inhibitory activity against specific molecular targets, underscoring the importance of such compounds in the development of new therapeutic agents (El-Azab et al., 2016).
Zukünftige Richtungen
The future directions for “Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate” could involve designing new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality . This could open up new opportunities for chemists in the fields of medicinal and industrial
Eigenschaften
IUPAC Name |
ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-3-29-26(28)17-30-21-12-10-20(11-13-21)25-16-22(19-7-5-4-6-8-19)23-15-18(2)9-14-24(23)27-25/h4-16H,3,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRVFZVBYMDKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

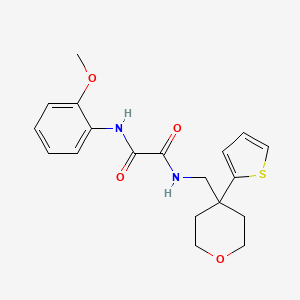
![diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2667965.png)
![Dispiro[3.1.36.14]decan-8-ylmethanethiol](/img/structure/B2667967.png)

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2667971.png)

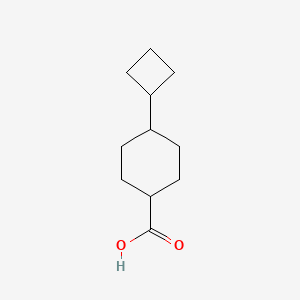
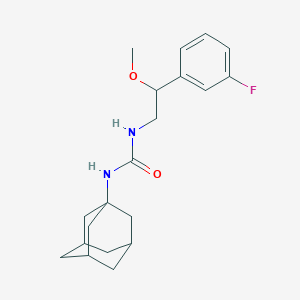
![5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2667979.png)
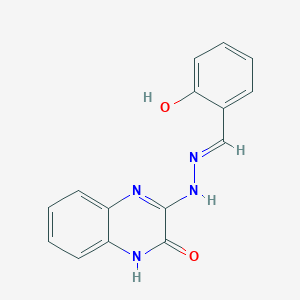
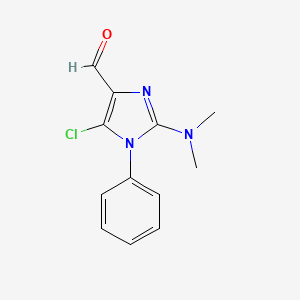
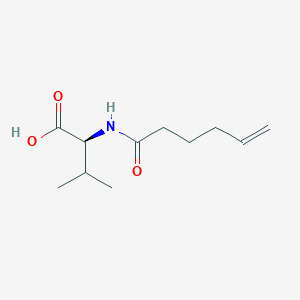
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-benzhydrylurea](/img/structure/B2667983.png)
![3,4-dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2667984.png)